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Compound of Interest

Compound Name: 1-(3-Aminophenyl)ethanol

Cat. No.: B1666771

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 1-(3-Aminophenyl)ethanol, a molecule of interest to researchers and
professionals in the fields of chemical synthesis and drug development. This document
presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, supplemented with generalized experimental protocols and a visual
representation of the analytical workflow.

Chemical Structure and Properties

1-(3-Aminophenyl)ethanol is an aromatic amino alcohol with the chemical formula CsH11NO
and a molecular weight of 137.18 g/mol .[1] Its structure consists of an ethanol group attached
to a benzene ring at the first carbon, with an amino group substituted at the meta-position
(position 3) of the phenyl ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-(3-
Aminophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not explicitly
found in search

results

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assighment

Data not explicitly found in search results

Note: While specific chemical shifts and coupling constants for 1-(3-Aminophenyl)ethanol
were not explicitly available in the search results, data for structurally similar compounds can
be found in various chemical literature databases.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 1-(3-Aminophenyl)ethanol is characterized by the following absorption
bands, indicative of its functional groups.

Characteristic IR Absorption Bands
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Wavenumber (cm~?) Functional Group

Broad peak around 3350 O-H stretch (alcohol)
Typically 3400-3250 N-H stretch (primary amine)
Typically 3100-3000 Aromatic C-H stretch
Typically 2975-2850 Aliphatic C-H stretch
Typically 1620-1580 N-H bend (amine)

Typically 1600-1450 Aromatic C=C stretch
Typically 1250-1000 C-O stretch (alcohol)
Typically 1350-1250 C-N stretch (aromatic amine)

Note: The presence of a broad peak around 3350 cm~1 is indicative of the O-H stretch from the
alcohol group.

Mass Spectrometry (MS)

Mass spectrometry of 1-(3-Aminophenyl)ethanol provides crucial information about its
molecular weight and fragmentation pattern.

Mass Spectrometry Data

m/z (mass-to-charge ratio) Interpretation

137 Molecular ion [M]*

122 [M - CHs]*

94 Major fragment

77 Phenyl fragment [CeHs]*

The Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST library indicates
major peaks at m/z 94, 137, and 77 or 122.[1] Predicted mass spectrometry data also suggests
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the presence of various adducts such as [M+H]* (m/z 138.09134) and [M+Na]* (m/z
160.07328).[3]

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy (*H and *3C)

Sample Preparation: A small amount of the 1-(3-Aminophenyl)ethanol sample is dissolved
in a deuterated solvent (e.g., CDClz, DMSO-ds) in an NMR tube. A small quantity of a
reference standard, such as tetramethylsilane (TMS), is often added.

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the instrument is
tuned to the proton frequency, and a series of radiofrequency pulses are applied. The
resulting free induction decay (FID) signal is recorded. For 13C NMR, the instrument is tuned
to the carbon-13 frequency, and proton decoupling is typically used to simplify the spectrum.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The
resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0
ppm). The chemical shifts, multiplicities, coupling constants (for 'H NMR), and integrals are
then determined.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 1-(3-
Aminophenyl)ethanol is placed directly onto the ATR crystal. Pressure is applied to ensure
good contact between the sample and the crystal.

Data Acquisition: An infrared beam is passed through the ATR crystal. The beam interacts
with the sample at the surface, and the attenuated radiation is directed to the detector.

Data Processing: The instrument records the intensity of the transmitted or absorbed infrared
radiation as a function of wavenumber (cm~1). The resulting plot is the IR spectrum.

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/222461
https://www.benchchem.com/product/b1666771?utm_src=pdf-body
https://www.benchchem.com/product/b1666771?utm_src=pdf-body
https://www.benchchem.com/product/b1666771?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Introduction and lonization: The 1-(3-Aminophenyl)ethanol sample is introduced
into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any
impurities. In the ion source, the sample molecules are bombarded with electrons (Electron
lonization - El), causing them to lose an electron and form a positively charged molecular
ion.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or
magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded for each m/z
value. The resulting data is plotted as a mass spectrum, showing the relative intensity of
each ion.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of
an organic compound like 1-(3-Aminophenyl)ethanol.
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Compound Synthesis & Purification
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Caption: Workflow for the spectroscopic characterization of 1-(3-Aminophenyl)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Aminophenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666771#spectroscopic-data-of-1-3-aminophenyl-
ethanol-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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